3-Hydroxy-2-pyrrolidinone

説明

Significance of the Pyrrolidinone Nucleus in Natural Products and Synthetic Compounds

The pyrrolidinone nucleus is a fundamental structural motif found in a vast array of biologically significant molecules. benthamdirect.comresearchgate.net This five-membered nitrogen-containing heterocycle is a versatile lead structure in the design of potent bioactive agents and is a common building block in numerous natural products and synthetic drugs. researchgate.netnih.gov The prevalence of this scaffold underscores its importance in chemistry and pharmacology.

The pyrrolidinone ring is a structural component in many natural products, spanning a wide range of biological activities. researchgate.net These compounds are isolated from diverse sources, including plants, fungi, and marine organisms. researchgate.netgsconlinepress.comnih.gov For instance, Cotinine, the primary metabolite of nicotine, contains a 2-pyrrolidinone (B116388) structure. researchgate.net The pyrrolidinone core is also present in complex alkaloids like Staurosporine, which is known for its protein kinase inhibitory activity. researchgate.net

Other notable natural products featuring the pyrrolidinone nucleus include:

Lactacystin: A compound isolated from Streptomyces that acts as a proteasome inhibitor. researchgate.net

Salinosporamide A: A potent proteasome inhibitor derived from the marine bacterium Salinispora tropica. researchgate.netgsconlinepress.com

Holomycin and Thiolutin: Antibiotics known for their antibacterial properties. researchgate.net

Pyrrocidine A and B: These natural products also exhibit significant biological activity. researchgate.net

(-)-Azaspirene: An angiogenesis inhibitor isolated from a fungus of the Neosartorya species. researchgate.net

The widespread occurrence of the pyrrolidinone ring in these and other natural alkaloids highlights its evolutionary selection as a privileged scaffold for biological interactions. wikipedia.orgacs.org

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, serving as a template for the development of new therapeutic agents. benthamdirect.comresearchgate.net Its structural and chemical properties make it an ideal starting point for creating libraries of compounds with diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anticonvulsant effects. researchgate.netresearchgate.net

In the realm of synthetic drugs, the pyrrolidinone structure is central to the racetam family of nootropics, such as Piracetam (B1677957) and Aniracetam, which are investigated for their cognitive-enhancing effects. wikipedia.org Another example is Ethosuximide, an anticonvulsant medication used in the management of absence seizures. researchgate.net

The versatility of the pyrrolidinone ring allows medicinal chemists to explore and optimize drug candidates by modifying the ring's substituents. nih.gov This approach has led to the discovery of novel compounds, such as pyrrolidinone derivatives that function as inhibitors of NF-κB-inducing kinase (NIK), which are being explored for the treatment of autoimmune and inflammatory diseases. acs.org The pyrrolidinone moiety is considered one of the most frequent nonaromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration. researchgate.net

Overview of the Research Landscape for 3-Hydroxy-2-pyrrolidinone

Research on this compound specifically has illuminated its role as a valuable building block and a key intermediate in the synthesis of complex pharmaceutical compounds. doi.org Its hydroxyl group provides a convenient handle for further chemical modification, and its stereochemistry is crucial for biological activity. chim.itnih.gov

A significant area of investigation involves its use as a precursor in the development of drugs for brain disorders and as cognition activators. chim.itthieme-connect.com The synthesis of a major metabolite of a potent CDK2/cyclin A inhibitor featured the this compound moiety, highlighting its relevance in the development of cancer therapeutics. nih.govdntb.gov.ua The stereoconservative synthesis often starts from materials like malic acid to construct the hydroxy-substituted pyrrolidinone core. nih.gov

Furthermore, this compound has been utilized as a reactant in the synthesis of dual inhibitors of coagulation factors IIa and Xa, which are being investigated for treating conditions like sepsis-induced coagulopathy. acs.org Beyond pharmaceuticals, it has been studied for its chelating properties, demonstrating an ability to bind with uranyl ions, suggesting potential applications in actinide decorporation. rhhz.net The compound is also used as a building block in the broader chemical industry for synthesizing other heterocyclic compounds and specialty chemicals. lookchem.com

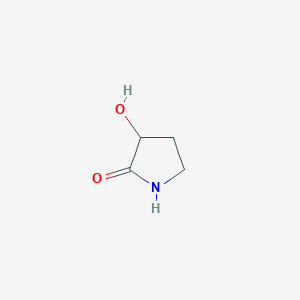

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-68-4, 15116-68-4 | |

| Record name | 3-Hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 2 Pyrrolidinone and Its Derivatives

Classical and Conventional Synthetic Approaches

Conventional synthetic routes to 3-hydroxy-2-pyrrolidinone and its derivatives often rely on readily available starting materials and established chemical reactions. These methods, while effective, may sometimes lack stereocontrol, leading to racemic or diastereomeric mixtures.

Synthesis from β-Amino Acids via Reductive Photocyclization

A notable approach for the synthesis of N-substituted 3-hydroxy-2-pyrrolidinones commences with β-amino acids. This method involves a three-step sequence, the cornerstone of which is a novel reductive photocyclization. researchgate.netthieme-connect.com The initial step involves the modification of a β-amino acid to an α-keto ester derivative. Subsequent irradiation of this intermediate induces an intramolecular cyclization, followed by reduction to yield the desired this compound.

The general procedure for the photocyclization involves dissolving the α-keto ester modified β-amino acid in a solvent such as dichloromethane, degassing the solution, and then irradiating it with a high-pressure mercury lamp. thieme-connect.com This photochemical process provides a direct route to the core structure of this compound.

| Starting β-Amino Acid Derivative | Resulting N-Substituted this compound | Yield (%) |

|---|---|---|

| N-(tert-Butoxycarbonyl)-β-alanine α-keto ester | N-(tert-Butoxycarbonyl)-3-hydroxy-2-pyrrolidinone | Data not available |

| N-Benzyl-β-alanine α-keto ester | N-Benzyl-3-hydroxy-2-pyrrolidinone | Data not available |

Approaches from Malic Acid

Malic acid, particularly the naturally occurring (S)-enantiomer, serves as a valuable chiral precursor for the stereoconservative synthesis of (S)-3-hydroxy-2-pyrrolidinone. researchgate.net This approach ensures the retention of the stereochemistry at the hydroxyl-bearing carbon. One documented method involves the condensation of (S)-malic acid with benzylamine, followed by a reduction step using a strong reducing agent to yield chiral N-benzyl-3-hydroxypyrrolidine, which can be a precursor to the desired pyrrolidinone. google.com

Another flexible approach transforms (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoro-acetone as a protecting and activating agent. A key step in this pathway is the intramolecular aminolytic cleavage of the lactone ring of an intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one. researchgate.net

Enzymatic and Stereoconservative Preparations of Racemic Mixtures

Enzymatic methods offer a high degree of selectivity and are particularly useful for the resolution of racemic mixtures to obtain enantiomerically pure compounds. Lipases, for instance, have been effectively employed in the kinetic resolution of racemic this compound derivatives. researchgate.net

A prominent example is the use of immobilized lipase (B570770) from Pseudomonas cepacia (Lipase PS 30) to catalyze the enantioselective esterification of racemic 1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one with succinic anhydride. This process selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess. researchgate.net Similarly, Novozym 435 (Candida antarctica lipase B) has been used for the resolution of a racemic acetate (B1210297) precursor to yield the desired R-alcohol. researchgate.net

A one-pot photoenzymatic synthesis route has also been developed, which combines a photochemical oxyfunctionalization step to create a ketone intermediate with a subsequent stereoselective enzymatic reduction or transamination to produce chiral N-Boc-3-hydroxypyrrolidines or N-Boc-3-aminopyrrolidines, respectively. nih.gov

| Substrate | Enzyme | Acylating Agent/Process | Product | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one | Lipase PS 30 (Pseudomonas cepacia) | Succinic anhydride | (S)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one | >99% | ~40% |

| (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate | Novozym 435 (Candida antarctica lipase B) | Hydrolysis | (R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one | >99.4% | ~37% |

Lactam Cyclization and Amide Reduction Pathways

The formation of the pyrrolidinone ring can be achieved through intramolecular lactam cyclization of suitable amino acid precursors. For instance, optically pure 4-amino-(S)-2-hydroxybutyric acid can be converted to (S)-3-hydroxy-2-pyrrolidinone. google.com This process typically involves an initial esterification of the carboxylic acid, followed by spontaneous or base-catalyzed intramolecular cyclization to form the lactam ring. google.com

Subsequent reduction of the amide carbonyl group is a common strategy to produce pyrrolidines. However, for the synthesis of this compound itself, the amide group is retained. A related approach starts from glutamic acid, which is converted to a protected 3-hydroxy-pyrrolidinone through hydroxy-protection and intramolecular cyclization. google.com The reduction of N-substituted succinimide (B58015) derivatives, which possess a pyrrolidine-2,5-dione structure, can also lead to 3-hydroxy-2-pyrrolidinones.

Advanced and Enantioselective Synthesis

To overcome the limitations of classical methods in achieving high stereoselectivity, advanced synthetic strategies have been developed. These methods often employ chiral catalysts or auxiliaries to control the formation of stereocenters.

Enantioselective Reduction Strategies

A powerful strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of a prochiral 3-keto-2-pyrrolidinone precursor. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) reducing agent, is a well-established method for the enantioselective reduction of ketones to chiral alcohols and can be applied in this context. organic-chemistry.orgwikipedia.org The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer. wikipedia.org

| Strategy | Key Chiral Catalyst/Reagent | Reducing Agent | Substrate Type |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Prochiral Ketone |

| Transition Metal Catalyzed Hydrogenation | Chiral Ligand (e.g., BINAP) + Metal (e.g., Ru, Rh) | H₂ | Prochiral Ketone |

In addition to the CBS reduction, transition metal-catalyzed asymmetric hydrogenation is another effective approach. wikipedia.org In these reactions, a transition metal, such as ruthenium or rhodium, is complexed with a chiral ligand. This chiral complex then catalyzes the addition of hydrogen across the carbonyl double bond of the 3-keto-2-pyrrolidinone, leading to the formation of the this compound with high enantioselectivity. The choice of metal and chiral ligand is crucial for achieving high efficiency and stereocontrol.

Chiral Borane Reagents (e.g., (-)- and (+)-B-chlorodiisopinocamphenylborane)

Chiral borane reagents are effective for the enantioselective reduction of prochiral ketones. Reagents such as (-)- and (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride) provide a chiral environment for the reduction of a carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.

In the context of this compound synthesis, this methodology can be applied to the asymmetric reduction of a 1-substituted-2,3-pyrrolidinedione. The mechanism involves the coordination of the borane reagent to the C3 carbonyl group. The bulky isopinocamphenyl groups direct the hydride delivery from the borohydride (B1222165) source to one face of the carbonyl, resulting in a high degree of enantioselectivity. The choice between the (+) or (-) enantiomer of the DIP-Chloride reagent determines whether the (R) or (S) enantiomer of the this compound is predominantly formed.

| Reagent | Precursor | Product Enantiomer |

| (+)-B-chlorodiisopinocamphenylborane | 1-substituted-2,3-pyrrolidinedione | (R)-3-Hydroxy-2-pyrrolidinone derivative |

| (-)-B-chlorodiisopinocamphenylborane | 1-substituted-2,3-pyrrolidinedione | (S)-3-Hydroxy-2-pyrrolidinone derivative |

Rhodium(I) Complex Catalyzed Asymmetric Hydrogenation

Rhodium(I)-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds from prochiral unsaturated precursors. researchgate.net For the synthesis of this compound, this method is applied to the hydrogenation of N-substituted-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.

The process utilizes a chiral rhodium(I) complex, typically formed in situ from a rhodium precursor like [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., BINAP, DuPhos). nih.gov The substrate coordinates to the chiral catalyst, and hydrogen is delivered stereoselectively across the double bond. This method has been successfully used in the synthesis of various amino acid precursors and other chiral amines with excellent enantioselectivities, often exceeding 99% ee. nih.gov The efficiency and enantioselectivity of the reaction are highly dependent on the choice of the chiral ligand, solvent, and reaction conditions. researchgate.netnih.gov

Key Research Findings:

Catalyst System: Cationic Rh(I) complexes with chiral bisphosphine ligands are most effective.

Substrates: Dehydroamino acid derivatives and α-aryl enamides are common substrates, demonstrating the applicability to related pyrrolinone systems. nih.gov

Enantioselectivity: High enantiomeric excesses (ee) are achievable, making it a preferred method for producing optically pure compounds. nih.gov

Enantioselective Reduction of Meso-Cyclic-1,2-dicarboximides with BINAL-H

The enantioselective reduction of meso compounds is an elegant strategy for asymmetric synthesis, as a single reaction creates a chiral molecule from an achiral starting material. The reduction of meso-cyclic-1,2-dicarboximides (succinimide derivatives) using a binaphthol-modified aluminum hydride reagent (BINAL-H) is a notable example. organicreactions.org

BINAL-H reagents are prepared from lithium aluminum hydride (LAH), an enantiopure binaphthol (e.g., (R)- or (S)-BINOL), and an alcohol like ethanol (B145695). uwindsor.ca This modification creates a chiral hydride reagent that can differentiate between the two enantiotopic carbonyl groups of a meso-imide. The BINAL-H complex selectively delivers a hydride to one of the carbonyls, resulting in the formation of a single enantiomer of the this compound derivative. organicreactions.org The stereochemical outcome is dictated by the chirality of the BINOL used. (S)-BINAL-H typically yields the (S)-alcohol, while (R)-BINAL-H produces the (R)-alcohol. uwindsor.ca This method is particularly effective for ketones that have a π-system attached to the carbonyl group. stackexchange.com

Stereoselective Formation of Specific Enantiomers

The synthesis of specific enantiomers of this compound often relies on using starting materials from the chiral pool or employing stereoconservative reaction sequences.

Synthesis of (S)-3-Hydroxy-2-pyrrolidinone

A common and effective route to (S)-3-Hydroxy-2-pyrrolidinone utilizes (S)-malic acid as a readily available chiral starting material. researchgate.net The synthesis involves transforming the malic acid into an intermediate that can undergo intramolecular aminolytic cleavage. researchgate.net For instance, (S)-malic acid can be converted to 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one, which then cyclizes to form the desired (S)-3-hydroxy-2-pyrrolidinone. researchgate.net

Another reported method involves a two-stage process starting from (S)-4-azido-2-hydroxybutyric acid ethyl ester. chemicalbook.com The first stage is a reaction with triphenylphosphine (B44618) in tetrahydrofuran, followed by the addition of water in a second stage to induce cyclization, affording (S)-3-hydroxy-2-pyrrolidinone in good yield. chemicalbook.com

| Starting Material | Key Steps | Reference |

| (S)-Malic acid | Protection/activation, intramolecular aminolytic cleavage | researchgate.net |

| (S)-4-azido-2-hydroxybutyric acid ethyl ester | Reaction with triphenylphosphine, hydrolysis/cyclization | chemicalbook.com |

Synthesis of (R)-3-Hydroxy-2-pyrrolidinone Derivatives

The synthesis of (R)-3-hydroxy-2-pyrrolidinone derivatives can be achieved using similar strategies to the (S)-enantiomer, but starting with the opposite enantiomer of the chiral precursor, such as D-malic acid.

Alternatively, glutamic acid can serve as a starting point. It can be converted to chiral 4-amino-2-hydroxybutyric acid. This intermediate then undergoes intramolecular cyclization to yield the protected 3-hydroxy-pyrrolidinone, which can be further modified. google.com The reduction of the lactam carbonyl group in these derivatives using a strong reducing agent can then lead to the corresponding chiral N-substituted-3-hydroxypyrrolidines. google.com

Multi-Component and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the development of sustainable and efficient reactions. Multi-component reactions (MCRs) and green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like this compound.

A notable example is the three-component synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives. nih.gov This reaction involves the acid-catalyzed condensation of an aromatic aldehyde, an amine, and sodium diethyl oxalacetate. nih.gov Using citric acid as a catalyst and ethanol as a solvent, this method provides a straightforward route to complex pyrrolinone structures in a single step. nih.gov

From a green chemistry perspective, the use of biosourced starting materials and sustainable reaction conditions is highly desirable. A sustainable synthesis of N-substituted pyrrole (B145914) carboxylic acid derivatives has been developed using 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These pyrones react with primary amines under solvent-free conditions or in a basic water-methanol solution at room temperature to form various pyrrole derivatives, showcasing an environmentally friendly approach. acs.org

| Reaction Type | Components/Conditions | Product |

| Multi-Component Reaction | Aromatic aldehyde, amine, sodium diethyl oxalacetate, citric acid, ethanol | Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives |

| Green Synthesis | Biosourced 3-hydroxy-2-pyrones, primary amines, neat or water/methanol | N-Alkyl-pyrrolecarboxylic acid derivatives |

β-Cyclodextrin Assisted One-Pot Three-Component Reactions

A green and eco-efficient approach for the synthesis of highly substituted pyrrolidin-2-one derivatives involves the use of β-cyclodextrin as a supramolecular catalyst in a one-pot three-component reaction. This method utilizes readily available aldehydes, amines, and diethylacetylenedicarboxylate in a water-ethanol solvent system at room temperature, avoiding the need for metal catalysts or harmful organic solvents. nih.govresearchgate.net

The reaction mechanism is proposed to involve the synergistic action of β-cyclodextrin, which possesses a hydrophobic inner cavity and a hydrophilic outer surface. nih.gov It is believed that β-cyclodextrin activates both the aryl aldehyde and the dialkyl acetylenedicarboxylate, facilitating the subsequent condensation with an aryl amine. A series of tautomerization, cyclization, and aromatization steps then lead to the final polysubstituted 4-hydroxy-pyrrolidin-5-one product. nih.gov This environmentally benign methodology has been successfully applied to synthesize a variety of derivatives with good product yields.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 | Catalyst | Solvent | Product | Yield (%) |

| Benzaldehyde | Aniline | Diethylacetylenedicarboxylate | β-Cyclodextrin | Water-Ethanol | Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 90 |

| 4-Chlorobenzaldehyde | Aniline | Diethylacetylenedicarboxylate | β-Cyclodextrin | Water-Ethanol | Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 88 |

| Benzaldehyde | 4-Methoxyaniline | Diethylacetylenedicarboxylate | β-Cyclodextrin | Water-Ethanol | Ethyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 92 |

Three-Component Reactions for Polysubstituted Pyrrolidinone Derivatives

Three-component reactions are a powerful tool for the synthesis of complex molecules like polysubstituted pyrrolidinone derivatives from simple starting materials in a single step. One notable example is the [3+2] cycloaddition reaction, which has been employed for the diastereoselective synthesis of densely substituted pyrrolidines. google.comnih.gov This approach often involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile.

For instance, the reaction of an amino ester, 2-bromobenzaldehyde, and a maleimide (B117702) in the presence of triethylamine (B128534) in ethanol at elevated temperatures affords highly substituted pyrrolidine (B122466) adducts in good yields. orgsyn.org These adducts can then be subjected to further transformations, such as one-pot N-allylation and intramolecular Heck reactions, to generate more complex fused heterocyclic systems. orgsyn.org

Another variation of the three-component reaction involves the condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide to produce tetrasubstituted pyrrolidines, which are analogs of homoproline. researchgate.net This method takes advantage of the decarboxylative generation of an azomethine ylide from asparagine. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) |

| Amino ester | 2-Bromobenzaldehyde | Maleimide | Et3N, EtOH, 110 °C | Pyrrolidine adduct | 85-90 |

| Aryl(heteroaryl)aldehyde | Asparagine | N-Methylmaleimide | DMF, 120 °C | Homoproline analog | Moderate |

Heterocycle-Heterocycle Interconversion Strategies

The transformation of one heterocyclic ring system into another offers an alternative and often advantageous route to desired molecular scaffolds.

A notable heterocycle-heterocycle interconversion strategy allows for the synthesis of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones from isoxazole (B147169) esters. This reductive rearrangement approach is particularly useful as it provides access to 3-hydroxy-2-pyrrolidinones that are unsubstituted at the nitrogen atom, leaving this position available for further functionalization. researchgate.net

In an acidic medium, such as glacial acetic acid, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones can undergo tautomerization to their keto forms, which are essentially 2,3-dioxopyrrolidine derivatives. chemrxiv.org This transformation is a key step in the synthesis of certain fused heterocyclic systems, such as pyrrolo[2,3-b]quinoxalines, where the 2,3-dione intermediate reacts with a nucleophile like o-phenylenediamine. chemrxiv.org

Synthetic Pathways to N-Substituted 3-Hydroxy-2-pyrrolidinones

The synthesis of N-substituted 3-hydroxy-2-pyrrolidinones can be achieved through various routes, often starting from readily available chiral precursors.

A three-step synthesis has been developed starting from β-amino acids, with the key step being a reductive photocyclization. rasayanjournal.co.in Another versatile approach begins with (S)-malic acid, providing a flexible route to (S)-3-hydroxy-2-pyrrolidinone and its (S)-1-alkyl-3-hydroxy-2-pyrrolidinone derivatives. rasayanjournal.co.in Additionally, chiral N-benzyl-3-hydroxypyrrolidine has been prepared from glutamic acid, which is first converted to chiral 4-amino-2-hydroxybutyric acid, followed by hydroxy-protection, intramolecular cyclization to the protected 3-hydroxy-pyrrolidinone, and subsequent reduction.

Synthesis of Specific Hydroxylated Pyrrolidinone Derivatives (e.g., 3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone)

The synthesis of specific, highly substituted hydroxylated pyrrolidinone derivatives often requires tailored synthetic strategies. For the synthesis of 3-hydroxy-4,4-disubstituted pyrrolidinones, a key intermediate is the corresponding 4,4-disubstituted-3-oxopyrrolidone. A multigram-scale synthesis of these 3-oxopyrrolidones has been developed, which can then be efficiently reduced to the desired 3-hydroxypyrrolidones. rasayanjournal.co.in This approach provides a robust pathway to compounds like 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone. The keto-moiety in the 3-oxopyrrolidone precursor allows for either racemic or enantioselective reduction to access the hydroxyl group at the 3-position. rasayanjournal.co.in

Biological Activities and Pharmacological Relevance

Broad-Spectrum Pharmacological Activities

Research into 3-hydroxy-2-pyrrolidinone and its related compounds has uncovered a variety of biological activities. These activities primarily encompass effects on the central nervous system and potential applications in oncology. The versatility of the pyrrolidinone ring allows for the synthesis of diverse derivatives with distinct pharmacological profiles.

Derivatives of this compound have shown significant modulatory effects on the central nervous system (CNS). These effects range from cognitive enhancement to anticonvulsant and antidepressant activities, highlighting the potential of these compounds in the management of various neurological and psychiatric disorders.

Certain derivatives of this compound have been investigated for their nootropic, or cognitive-enhancing, effects. Studies on 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally analogous to pyrrolidinone nootropics, have demonstrated antiamnesic properties. In models of amnesia, the screening of these compounds revealed an antiamnesic action that is comparable to the well-known nootropic agent, piracetam (B1677957) nih.govresearchgate.net. Further research has shown that novel pyrrolidine-2-one derivatives can offer neuroprotective effects against cognitive impairment induced by substances like scopolamine, suggesting their potential in addressing diseases associated with cognitive deficits nih.gov.

The neuroprotective properties of this compound derivatives suggest their potential utility in treating a range of brain disorders. A notable derivative, (±)-3-amino-1-hydroxy-pyrrolidin-2-one (HA-966), functions as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor nih.govwikipedia.org. The (R)-(+)-enantiomer of HA-966, in particular, has been shown to dose-dependently attenuate NMDA-induced brain injury nih.govnih.gov. This neuroprotective action points towards a potential therapeutic application in preventing neurodegeneration justia.com. Early clinical trials also indicated that HA-966 might be beneficial for patients with tremors of extrapyramidal origin wikipedia.org. These findings underscore the potential of these compounds in the management of conditions such as stroke, epilepsy, and other neurodegenerative diseases euro-nootropics.com.

The anticonvulsant properties of pyrrolidinone derivatives are well-documented. The derivative HA-966 has demonstrated anticonvulsant effects in animal models nih.govwikipedia.org. Specifically, racemic HA-966 and its (S)-enantiomer were effective in preventing tonic extensor seizures induced by low-intensity electroshock nih.gov. The mechanism of action for the anticonvulsant effects of some novel pyrrolidin-2-one derivatives may be linked to their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, as well as potential GABA-ergic activity nih.gov. The pyrrolidine-2,5-dione ring is considered a key pharmacophore for anticonvulsant activity nih.gov. Studies on various derivatives have shown efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests mdpi.comnih.gov.

| Compound | Test Model | ED₅₀ (mg/kg) |

|---|---|---|

| Racemic HA-966 | Low-intensity electroshock (mice) | 13.2 |

| (S)-enantiomer HA-966 | Low-intensity electroshock (mice) | 8.8 |

| (R)-enantiomer HA-966 | Low-intensity electroshock (mice) | 105.9 |

| Compound 14 (pyrrolidine-2,5-dione derivative) | MES test (mice) | 49.6 |

| Compound 14 (pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) test (mice) | 31.3 |

| Compound 14 (pyrrolidine-2,5-dione derivative) | scPTZ test (mice) | 67.4 |

| Compound 14 (pyrrolidine-2,5-dione derivative) | 6 Hz (44 mA) test (mice) | 63.2 |

The pyrrolidine (B122466) ring is also a structural component of compounds with potential antidepressant properties. Research has indicated that compounds based on the pyrrolidin-2-one heterocycle can exhibit anxiolytic and antidepressant effects mdpi.com. A taurine-containing derivative of 4-phenylpyrrolidone-2, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has demonstrated reliable antidepressant activity in a chronic unpredictable mild stress model in rats, with efficacy comparable to the reference antidepressant fluoxetine (B1211875) mdpi.com. The mechanism for this activity was associated with increased serotonin concentrations in the hippocampus and striatum mdpi.com. Additionally, succinimide (B58015) derivatives, which are structurally related to pyrrolidine-2,5-diones, have been investigated for their potential as antidepressant agents mdpi.com.

A significant body of research has focused on the anticancer and antitumor potential of this compound derivatives. The pyrrolidin-2-one moiety is incorporated into various hybrid chemical structures that have shown notable pharmacological properties, including anticancer activity nih.gov. Derivatives have been synthesized and tested against a range of human cancer cell lines, demonstrating cytotoxic effects.

For instance, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were evaluated for their cytotoxicity. One such derivative with a 5-nitrothiophene moiety was found to be the most active against human melanoma (IGR39), prostate cancer (PPC-1), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines nih.gov. Another study found that 2-pyrrolidinone (B116388) isolated from Brassica oleracea var. capitata exhibited in vitro cytotoxicity in HeLa and PC-3 human cancer cells nih.gov. The anticancer effects were attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase nih.gov. Furthermore, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells mdpi.com.

| Compound/Derivative | Cancer Cell Line | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| Pyrrolidinone derivative with 5-nitrothiophene moiety | IGR39 (melanoma) | 2.50 |

| PPC-1 (prostate) | 3.63 | |

| MDA-MB-231 (breast) | 5.10 | |

| Panc-1 (pancreatic) | 5.77 | |

| 2-Pyrrolidinone | HeLa (cervical) | 2.5 µg/ml (24h) / 1.5 µg/ml (48h) |

| PC-3 (prostate) | 3 µg/ml (24h) / 2 µg/ml (48h) | |

| Quinazoline derivative 15n | A549 (lung) | 1.91 |

| Copper complex 37a (pyrrolidine derivative) | SW480 (colon) | 0.99 |

Antimicrobial and Antibacterial Activity

The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has been identified as a novel framework for the development of antibacterial agents, particularly against resilient bacterial strains. Research has demonstrated the efficacy of these molecules against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

In a study focused on the synthesis and evaluation of these compounds, a lead compound, designated as compound 38, exhibited significant antibacterial potency. It displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA and a more potent MIC of 4 µg/mL against MRSE. nih.gov Furthermore, this compound was also effective against a linezolid-resistant strain of MRSA, with MIC values in the range of 8-16 µg/mL. nih.gov These findings underscore the potential of the this compound core structure as a new scaffold for antimicrobial drug development. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 |

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 4 |

| Linezolid-Resistant MRSA | 8-16 |

Anti-inflammatory and Antioxidant Effects

Derivatives of this compound, specifically polysubstituted 3-hydroxy-3-pyrroline-2-ones, have been synthesized and assessed for their antioxidant properties. The evaluation of these compounds was conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

While the synthesized compounds generally showed lower DPPH scavenging activity (EC₅₀ > 128 µg/mL) compared to the reference antioxidant quercetin, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger. nih.govresearchgate.net Further quantum chemistry calculations suggested this compound is an effective hydroxyl (HO˙) radical scavenger, with performance comparable to conventional antioxidants like melatonin (B1676174), gallic acid, and Trolox in both polar and non-polar environments. nih.govresearchgate.netrsc.org This highlights the potential of the 3-hydroxy-3-pyrroline-2-one structure to serve as a basis for developing effective HO˙ radical scavengers. nih.gov

| Compound Type | Assay | Result | Reference Compound | Reference Result |

|---|---|---|---|---|

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | DPPH Radical Scavenging | EC₅₀ > 128 µg/mL | Quercetin | 9.97 ± 0.25 µg/mL |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Hydroxyl (HO˙) Radical Scavenging (Theoretical) | Comparable to conventional antioxidants | Melatonin, Gallic Acid, Trolox | N/A |

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

The pyrrolinone scaffold is a key structural component in various bioactive natural products, some of which exhibit antiviral properties. For instance, oteromycin, which contains a 1,5-dihydro-2H-pyrrol-2-one structure, is known to be an inhibitor of HIV-1 integrase. nih.gov HIV-1 integrase is a crucial enzyme for viral replication, making it a validated target for the development of anti-AIDS therapeutics. nih.gov

Inspired by this, researchers have pursued the rational design of 2-pyrrolinone derivatives as novel HIV-1 integrase inhibitors. nih.gov In one such study, a pharmacophore model was developed, leading to the synthesis of eight 2-pyrrolinone compounds. Of these, three demonstrated inhibitory activity against the strand transfer process of HIV-1 integrase, and one compound also showed antiviral activity in cell-based assays. nih.gov Additionally, other related structures, such as 4-hydroxy-5-pyrrolinone-3-carboxamides, have been investigated and identified as a structurally diverse class of HIV-1 integrase inhibitors. nih.gov

Anti-malarial Activity

The pyrrolidine ring is a pharmacophore that has been explored in the development of antimalarial agents. Studies have investigated various derivatives, such as aryl piperazines and pyrrolidines, for their ability to inhibit the growth of Plasmodium falciparum. nih.gov Further research into 4-aryl pyrrolidines and sp3-rich bridged pyrrolidine derivatives has also been conducted to identify novel chemotypes with antimalarial efficacy. nih.govacs.org However, specific research detailing the antimalarial activity of the this compound compound itself was not present in the consulted sources.

Enzyme Inhibition and Modulation

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A Inhibition

This compound has been identified in the context of cancer-related enzyme inhibition. Specifically, it is the major metabolite of a potent 3-aminopyrazole (B16455) inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. nih.gov The CDK2/cyclin A complex plays a crucial role in the regulation of the cell cycle, and its inhibition is a significant target in oncology research. The synthesis of this specific metabolite was achieved through a stereoconservative method starting from malic acid to construct the hydroxy-substituted pyrrolidinone moiety. nih.gov This metabolic link firmly establishes the relevance of the this compound structure to the pharmacological activity of CDK2/cyclin A inhibitors. nih.gov

Role in Drug Discovery and Medicinal Chemistry Programs

The pyrrolidinone nucleus is a significant five-membered lactam heterocyclic ring that serves as a versatile scaffold in the design of potent bioactive agents. researchgate.netresearchgate.net Its structural features allow for diverse pharmacological activities, making it a compound of great interest in medicinal chemistry and drug discovery programs. researchgate.netresearchgate.net The pyrrolidinone core is present in numerous natural and synthetic compounds with a wide range of biological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net

The this compound moiety, in particular, is a key structural component in various pharmacologically active molecules. It has been identified as the major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor, highlighting its relevance in the study of drug metabolism and the development of new therapeutic agents. nih.gov The synthesis of this specific metabolite has been achieved through a stereoconservative approach starting from malic acid, demonstrating the feasibility of incorporating this hydroxylated pyrrolidinone structure into complex molecules. nih.govresearchgate.net

The versatility of the pyrrolidinone scaffold is further exemplified by its use as a precursor for the synthesis of unique β-amino acids and its incorporation into various alkaloid structures. researchgate.net Medicinal chemists utilize the pyrrolidinone ring to explore the pharmacophore space efficiently, owing to its three-dimensional nature which is enhanced by sp3-hybridization. nih.gov This non-planar structure is crucial for establishing specific interactions with biological targets. nih.gov

Derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been successfully synthesized and have shown potential as radical scavengers, indicating antioxidant activity. nih.gov The ability to functionalize the pyrrolidinone ring at various positions allows for the fine-tuning of its pharmacological profile. nih.govorganic-chemistry.org

The following table summarizes selected examples of pyrrolidinone derivatives and their roles in medicinal chemistry:

| Compound/Derivative Class | Therapeutic Target/Activity | Key Findings |

| 3-aminopyrazole CDK2/cyclin A inhibitor metabolite | Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A | The major metabolite was identified as a this compound derivative. nih.gov |

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Antioxidant (Radical Scavenging) | Certain derivatives were identified as promising hydroxyl radical scavengers. nih.gov |

| GEQ analogues with pyrrolidinone cores | Mycobacterium tuberculosis (M. tb) | Some compounds showed activity against M. tb growth, suggesting a potential new mode of action. researchgate.net |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Hybrid derivatives have shown significant anticonvulsant activity in preclinical models. nih.gov |

| Spirooxindole pyrrolidine hybrids | Antifungal | Found to be active against clinically isolated fungal strains like Candida albicans. nih.govfrontiersin.org |

Agricultural Applications of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is not only significant in pharmaceuticals but also finds important applications in the agricultural sector. researchgate.netchinafloc.com Derivatives of pyrrolidinone are utilized in the formulation of various agrochemicals, including herbicides, pesticides, and plant growth regulators. chinafloc.com

2-Pyrrolidinone itself is used as a solvent in agrochemical formulations to enhance the solubility and stability of active ingredients, which improves their effectiveness and absorption by plants. chinafloc.com Furthermore, it serves as a chemical intermediate in the synthesis of certain herbicides and pesticides. chinafloc.com

Several pyrrolidinone derivatives have been developed and studied for their herbicidal activity. Fluorochloridone is a selective pyrrolidone-based herbicide that has been used in agriculture. ccspublishing.org.cn More recently, researchers have developed novel pyrrolidone compounds containing amides or acids that have demonstrated high efficacy in controlling invasive plant species at low application rates. ccspublishing.org.cn For example, certain compounds have shown over 80% effectiveness against weeds like Alopecurus myosuroides and Avena fatua. ccspublishing.org.cn

The mechanism of action for some of these herbicidal pyrrolidone derivatives involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. ccspublishing.org.cn For instance, a pyrrolidone derivative with a phenoxy pyridine (B92270) moiety was found to be a more potent PPO inhibitor than the commercial herbicide Oxyfluorfen. ccspublishing.org.cn

The following table highlights some pyrrolidinone derivatives and their applications in agriculture:

| Compound/Derivative | Application | Mechanism of Action/Key Feature |

| Fluorochloridone | Herbicide | Selective herbicide that can induce cell apoptosis in target weeds. ccspublishing.org.cn |

| Amide/Acid-containing Pyrrolidones | Herbicide | Effective against various invasive grass species at low application rates. ccspublishing.org.cn |

| Pyrrolidone with phenoxy pyridine | Herbicide | Potent inhibitor of protoporphyrinogen oxidase (PPO). ccspublishing.org.cn |

| 2-Pyrrolidone | Solvent/Intermediate | Used to improve formulations and as a building block for other agrochemicals. chinafloc.com |

| Cisanilide | Herbicide | A pyrrolidine-containing herbicide that blocks the Hill reaction in chloroplasts. ccspublishing.org.cn |

Structure Activity Relationships Sar and Derivative Development

Influence of Substituent Groups on Biological Activity and Potency

The biological activity and potency of 3-hydroxy-2-pyrrolidinone derivatives are significantly influenced by the nature and position of substituent groups on the pyrrolidinone ring. Research has demonstrated that even minor modifications can lead to substantial changes in pharmacological effects.

For instance, in a study focused on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, the introduction of different aromatic aldehydes and arylamines resulted in a series of compounds with varying antioxidant activities. nih.gov The investigation identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a particularly potent radical scavenger. nih.gov The presence of an electron-donating methyl group on the phenyl ring at the 5-position and a phenyl group at the 1-position were found to be key contributors to its enhanced antioxidant capacity. nih.gov Conversely, the presence of an electron-withdrawing nitro group was shown to increase the electrophilicity of the carbonyl carbon, which in turn affects the reaction rate during synthesis. nih.gov

In the context of anticonvulsant activity, structure-activity relationship (SAR) analysis of pyrrolidine-2,5-dione derivatives has revealed that substituents at the 3-position of the scaffold strongly affect their efficacy. nih.gov For example, derivatives bearing a benzhydryl or a sec-butyl group at this position have shown significant anticonvulsant properties. nih.gov

The following table summarizes the influence of various substituent groups on the biological activity of this compound and related scaffolds.

Impact of Stereochemistry on Pharmacological Profiles and Biological Interactions

The stereochemistry of the this compound core, particularly at the C3 position, plays a critical role in determining the pharmacological profile and biological interactions of its derivatives. The spatial orientation of the hydroxyl group can significantly influence how a molecule binds to its biological target, leading to differences in activity between enantiomers.

The synthesis of specific enantiomers, such as (S)-3-hydroxy-2-pyrrolidinone, is often a key objective in the development of new therapeutic agents. researchgate.net The stereoconservative synthesis of a this compound metabolite of a potent CDK2/cyclin A inhibitor, starting from (S)-malic acid, underscores the importance of controlling the stereochemistry to achieve the desired biological activity. researchgate.netnih.gov The defined stereochemistry ensures a precise interaction with the target protein, which is often a prerequisite for potent and selective inhibition.

Design and Synthesis of Functionalized this compound Scaffolds

The development of novel and efficient synthetic methodologies for the construction of functionalized this compound scaffolds is an active area of research. These methods aim to provide access to a diverse range of derivatives for biological screening.

One approach involves a three-step synthesis starting from β-amino acids, with a key reductive photocyclization step. researchgate.net Another versatile method utilizes (S)-malic acid as a chiral starting material to produce (S)-3-hydroxy-2-pyrrolidinone and its N-alkylated derivatives. researchgate.net This approach provides a flexible route to enantiomerically pure compounds.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, which is highly efficient for generating chemical libraries for drug discovery.

The following table outlines various synthetic strategies for functionalized this compound scaffolds.

Derivatization Strategies for Enhanced Bioactivity and Selectivity

Derivatization of the this compound scaffold is a key strategy for enhancing the bioactivity and selectivity of the resulting compounds. These modifications can be directed at the nitrogen atom, the hydroxyl group, or other positions on the pyrrolidinone ring.

N-derivatization is a common approach to modulate the physicochemical and pharmacological properties of this compound. google.com The introduction of various substituents on the nitrogen atom can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, the preparation of N-substituted 3-hydroxy-2-pyrrolidinones can be achieved through the condensation of primary amines with γ-butyrolactone. researchgate.net In the synthesis of chiral N-substituted 3-hydroxypyrrolidine compounds, protection of the hydroxyl group is often necessary to prevent competitive nucleophilic attack by the oxygen atom, thereby ensuring selective derivatization at the nitrogen atom. google.com

The hydroxyl group at the C3 position also presents an opportunity for derivatization. For example, protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group has been employed in the synthesis of vasicinone, a pyrrolo[2,1-b]quinazoline alkaloid. acs.org This protecting group can be later removed, or the hydroxyl group can be replaced with other functional groups to explore their impact on biological activity.

These derivatization strategies are instrumental in the lead optimization phase of drug discovery, allowing for the systematic exploration of the chemical space around the this compound core to identify candidates with improved therapeutic profiles.

Mechanistic Investigations

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 3-Hydroxy-2-pyrrolidinone and its derivatives involves several intricate reaction mechanisms that dictate the efficiency, stereochemistry, and outcome of the synthetic pathways. Understanding these mechanisms is crucial for the rational design and optimization of synthetic routes.

Reductive Photocyclization Mechanisms

A novel and key method for synthesizing 3-hydroxy-2-pyrrolidinones involves a reductive photocyclization step. researchgate.net This synthetic strategy commences with β-amino acids, which are converted into N-acylated α,β-dehydroamino acid derivatives. The pivotal step in this three-step synthesis is the photochemical cyclization of these precursors. researchgate.net

The mechanism is initiated by the photoexcitation of the N-acylated α,β-dehydroamino acid derivative. This leads to an intramolecular electron transfer, followed by cyclization to form the five-membered lactam ring. The final step involves a reduction to yield the this compound structure. This photochemical approach offers a unique pathway for the construction of the pyrrolidinone core under mild conditions. researchgate.net

Single-Electron Transfer (SET) Processes in Rearrangements

Single-electron transfer (SET) processes are fundamental to various chemical transformations and have been implicated in the rearrangement reactions that form pyrrolin-2-one structures. Although direct evidence for SET processes in rearrangements of this compound itself is still an area of investigation, the mechanisms proposed for related heterocyclic syntheses offer valuable insights. In these proposed pathways, an SET event initiates a cascade of reactions. For instance, the reduction of a suitable precursor can generate a radical anion. This intermediate can then undergo intramolecular cyclization, followed by further steps to yield the final heterocyclic ring. Such processes are often characterized by their ability to form bonds under conditions where traditional ionic mechanisms are inefficient. The study of these SET-initiated rearrangements provides a framework for understanding potential alternative synthetic routes to substituted pyrrolidinones.

Tautomerism Studies of 3-Pyrroline-2-ones

Substituted 3-hydroxy-3-pyrroline-2-ones, the unsaturated analogs of this compound, exhibit complex tautomeric equilibria. nih.gov These compounds can exist in multiple forms, primarily through keto-enol tautomerism. The equilibrium between these tautomers is often rapid and can be influenced by solvent and substitution patterns. jst-ud.vnlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a reliable method for investigating these tautomeric equilibria. jst-ud.vn Studies on compounds like 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) have shown a fast chemical equilibrium between two enolic structures. This rapid interconversion leads to the broadening of certain ¹³C NMR resonance signals, indicating that the rate of exchange is faster than the NMR timescale. jst-ud.vn The enol-enol tautomerism is a dynamic process where a proton shifts between two oxygen atoms, facilitated by resonance stabilization of the resulting enolate anion. jst-ud.vn

Table 1: Spectroscopic Evidence for Tautomerism in a 3-Hydroxy-3-pyrroline-2-one Derivative

| Spectroscopic Method | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Disappearance of the enolic hydroxyl proton signal into the baseline. | Rapid exchange of the acidic hydroxyl proton with residual water in the deuterated solvent (DMSO-d6). | jst-ud.vn |

| ¹³C NMR | Broadening of specific resonance signals. | Fast chemical equilibrium (enol-enol tautomerism) occurring on a timescale faster than NMR signal acquisition. | jst-ud.vn |

| 2D NMR (HSQC, HMBC) | Correlation signals confirm spin-spin coupling between specific hydrogen and carbon atoms. | Allows for the definitive assignment of atoms within the averaged tautomeric structure. | jst-ud.vn |

Role of Intramolecular Hydrogen Bonding in Enamine Stabilization

Intramolecular hydrogen bonding plays a critical role in stabilizing specific tautomeric forms of this compound derivatives. In derivatives that exist in an enamine form, a hydrogen bond can form between a proton donor and an acceptor within the same molecule. researchgate.net For instance, in 1,4,5-trisubstituted pyrrolidine-2,3-diones, the enamine tautomer is stabilized by an intramolecular hydrogen bond. researchgate.net

This stabilization is particularly important in the context of keto-enol tautomerism. The enol form possesses a highly polarized O-H bond, which can act as a hydrogen bond donor. If a suitable acceptor, such as the oxygen of a carbonyl group on a substituent, is positioned correctly, a stable intramolecular hydrogen bond can form. masterorganicchemistry.com This interaction lowers the energy of the enol tautomer, thereby shifting the equilibrium to favor its presence. masterorganicchemistry.com Computational studies have shown that such stabilization is significant for secondary enamines derived from β-ketocarbonyls. nih.gov The formation of these stable, six-membered rings via hydrogen bonding can enhance both the reactivity and selectivity in certain reactions. rsc.org

Kinetic and Thermodynamic Selectivity in Reaction Pathways

The synthesis of substituted 3-hydroxy-2-pyrrolidinones can be governed by principles of kinetic and thermodynamic control, where reaction conditions dictate the final product distribution. mdpi.com A kinetically controlled reaction yields the product that is formed fastest, whereas a thermodynamically controlled reaction produces the most stable product. chemrxiv.org

Table 2: Influence of Substituents on Reaction Rate in 3-Pyrroline-2-one Synthesis

| Aromatic Aldehyde Substituent | Electronic Effect | Effect on Carbonyl Carbon Electrophilicity | Predicted Rate of Imine Formation | Reference |

|---|---|---|---|---|

| 4-Nitro | Electron-withdrawing | Increased | Faster | nih.gov |

| Unsubstituted (H) | Neutral | Baseline | Intermediate | nih.gov |

| 4-Methyl | Electron-donating | Decreased | Slower | nih.gov |

Proposed Mechanisms of Biological Action

Derivatives of the this compound scaffold have been shown to possess a range of biological activities. The proposed mechanisms for these actions often involve specific interactions with biological macromolecules like enzymes or participation in redox processes.

Furthermore, various pyrrolidinone derivatives have been investigated as enzyme inhibitors. For example, 3,4-dihydroxy-pyrrolidin-2-one has shown partial inhibition of α-glucosidase. nih.gov Other derivatives act as tyrosinase inhibitors. Kinetic analysis of one such inhibitor, a hydroxybenzylidenyl pyrrolidine-2,5-dione, revealed it to be a competitive inhibitor. rsc.org This suggests that the compound binds to the active site of the tyrosinase enzyme, competing with the natural substrate. Molecular docking simulations further support this by showing strong interactions between the inhibitor and key residues in the enzyme's active site. rsc.org Similarly, certain 1,4,5-substituted pyrrolidine-2,3-diones have been identified as inhibitors of the P. aeruginosa penicillin-binding protein 3 (PaPBP3), indicating a potential mechanism for antibacterial activity. mdpi.com

Antioxidant Mechanisms (e.g., Hydroxyl Radical Scavenging)

The antioxidant properties of compounds related to this compound have been a subject of scientific inquiry, particularly focusing on their ability to neutralize highly reactive free radicals. The hydroxyl radical (•OH) is an extremely reactive oxygen species that can cause significant oxidative damage to biological molecules. nih.gov Research into the radical-scavenging capabilities of this compound derivatives has provided insights into their potential antioxidant mechanisms.

A study involving polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which share a core structure with this compound, identified one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, as a promising radical scavenger. nih.govrsc.org Through a combination of experimental assays and quantum chemistry calculations, this compound was shown to be an effective scavenger of hydroxyl radicals. nih.gov

The investigation revealed that the scavenging ability of this derivative is comparable to that of well-known conventional antioxidants such as melatonin (B1676174) and gallic acid. nih.govrsc.org The mechanism of action is primarily attributed to its capacity to react with and neutralize the hydroxyl radical. However, it was noted that the same compound was not effective at scavenging hydroperoxyl radicals. nih.govrsc.org

Interactive Data Table: Hydroxyl Radical Scavenging Kinetics

| Compound | Medium | Overall Rate Constant (koverall) M-1s-1 |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Pentyl Ethanoate (non-polar) | 2.05 x 109 |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Water (polar) | 1.54 x 1010 |

Data sourced from quantum chemistry calculations on a derivative of this compound. nih.govrsc.org

Advanced Research Methodologies

Computational Chemistry and Modeling

Computational chemistry and molecular modeling serve as a powerful lens to examine the properties and potential applications of 3-Hydroxy-2-pyrrolidinone at an atomic level. These methodologies allow researchers to simulate molecular characteristics and interactions, offering predictive insights that complement and guide experimental work.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the thermodynamics and kinetics of chemical reactions involving this compound derivatives. By calculating parameters such as Bond Dissociation Energies (BDEs), Proton Affinities (PAs), and Ionization Energies (IEs), researchers can predict the reactivity and stability of these compounds.

For instance, in a study of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, DFT calculations using the M06-2X functional were employed to understand their antioxidant activity. The calculations revealed that the C5–H bond was the most likely site for hydrogen atom transfer (HAT), a key mechanism in radical scavenging, due to its significantly lower BDE compared to other sites on the molecule. researchgate.net This type of analysis is critical for understanding reaction mechanisms and designing molecules with specific chemical properties.

| Property | Calculated Value (kcal/mol) | Implication |

|---|---|---|

| Bond Dissociation Energy (C5–H) | 76.0 | Dominant site for antioxidant activity via Formal Hydrogen Transfer (FHT) |

| Proton Affinity (PA) | 326.6 | Indicates that radical scavenging via SPLET or SETPT pathways is less likely |

| Ionization Energy (IE) | 186.4 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules like this compound derivatives to a biological target, typically a protein.

In the search for novel anti-inflammatory agents, molecular docking was used to screen derivatives of 3-hydroxy-3-pyrrolin-2-one against the microsomal prostaglandin E2 synthase-1 (mPGES-1) enzyme. nih.gov These studies identified key interactions, such as hydrogen bonds and polar contacts with specific amino acid residues (e.g., Asp49, Ser127), that are crucial for the inhibitory activity of the compounds. nih.gov Similarly, docking studies of other 2-pyrrolidinone (B116388) derivatives against the lipoxygenase (LOX) enzyme highlighted the importance of acidic moieties and the 2-pyrrolidinone template for inhibitory properties. nih.gov These insights are invaluable for structure-based drug design, allowing for the rational optimization of ligand-target interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide detailed information on their conformational flexibility and the stability of their complexes with biological targets. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess the stability of binding poses predicted by molecular docking. mdpi.com

Analysis of MD trajectories can reveal important conformational changes in both the ligand and the target protein upon binding. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the complex and the flexibility of its components. scielo.org.za These simulations can confirm whether key interactions, like hydrogen bonds observed in docking, are maintained over time, thus providing a more accurate picture of the binding event and helping to refine the design of more stable and potent inhibitors. mdpi.com

In Silico Structure-Based Combinatorial Library Design for Optimization

In silico structure-based combinatorial library design is a computational strategy used to create a large, focused set of virtual compounds with a high probability of binding to a specific biological target. This approach is particularly useful for optimizing lead compounds like those derived from the this compound scaffold.

The process begins with a known active compound or a binding hypothesis. A virtual library is then generated by systematically combining a variety of chemical building blocks (reagents) at specific positions on the core scaffold. For example, a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be designed and synthesized through three-component condensation reactions of active methylene compounds, aldehydes, and amines. nih.gov These virtual libraries can then be screened using techniques like molecular docking to prioritize the synthesis of compounds with the most promising predicted binding affinities and properties. This methodology accelerates the hit-to-lead optimization process by focusing synthetic efforts on the most promising candidates.

Quantum Polarized Ligand Docking (QPLD) in Drug Design

Quantum Polarized Ligand Docking (QPLD) is an advanced docking method that enhances the accuracy of binding predictions by incorporating quantum mechanical (QM) calculations. Standard molecular docking methods use pre-assigned, fixed atomic charges (a molecular mechanics or MM approach), which does not account for the charge polarization that occurs when a ligand enters the protein's active site.

QPLD addresses this limitation by calculating the ligand's atomic charges in the electrostatic field of the protein's binding site using QM/MM methods. nih.govschrodinger.com This results in a more accurate representation of the electrostatic interactions, which are often critical for binding affinity and selectivity. researchgate.net The workflow typically involves an initial docking, followed by QM charge calculation for the ligand in the protein environment, and then a final re-docking with the polarized charges. schrodinger.com This method is particularly beneficial for systems where charge polarization plays a significant role, such as those involving metal ions in the active site or highly polar interaction environments, making it a potentially valuable tool for studying the interactions of this compound with metalloenzymes. researchgate.net

Computational Prediction of Structure-Activity Relationships

The computational prediction of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) involves creating mathematical models to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are essential for understanding which molecular properties are key to a compound's function and for predicting the activity of new, unsynthesized molecules. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

The comprehensive characterization of this compound, including the confirmation of its chemical structure, assessment of its purity, and determination of its stereochemistry, relies on a suite of advanced spectroscopic and analytical methodologies. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons at positions 3, 4, and 5 of the pyrrolidinone ring, as well as for the hydroxyl and amine protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton at C3, being attached to a carbon bearing a hydroxyl group, would appear at a different chemical shift compared to the methylene protons at C4.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound (C2, C3, C4, and C5) will resonate at a characteristic chemical shift. The carbonyl carbon (C2) is typically observed significantly downfield due to the deshielding effect of the double-bonded oxygen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~175 |

| C3 | ~4.3 | ~60 |

| C4 | ~2.0 - 2.2 | ~30 |

| C5 | ~3.3 - 3.5 | ~45 |

| N1-H | Broad, variable | - |

| O3-H | Broad, variable | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached np-mrd.orgacs.org. This allows for the unambiguous assignment of proton signals to their corresponding carbons in the this compound structure. For example, the proton signal around 4.3 ppm would show a correlation to the carbon signal around 60 ppm, confirming their direct bond at the C3 position.

High-Resolution Mass Spectrometry (e.g., ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns rsc.org.

For this compound (C₄H₇NO₂), ESI-HRMS would be used to accurately measure the mass of the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the determination of the mass with enough precision to confirm the elemental formula.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides structural information. The protonated this compound molecule would likely undergo characteristic fragmentation, such as the loss of a water molecule from the hydroxyl group or cleavage of the pyrrolidinone ring. Analyzing these fragment ions helps to corroborate the proposed structure.

Interactive Data Table: Expected ESI-HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Typical) | Inferred Fragment Loss |

| [C₄H₇NO₂ + H]⁺ | 102.0555 | ~102.055 | - |

| [M+H - H₂O]⁺ | 84.0450 | ~84.045 | Loss of H₂O |

| [M+H - CO]⁺ | 74.0606 | ~74.060 | Loss of CO |

| [M+H - H₂O - CO]⁺ | 56.0497 | ~56.050 | Loss of H₂O and CO |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light researchgate.net. It is an essential method for determining the absolute configuration of chiral molecules like this compound, which exists as (R) and (S) enantiomers.

The CD spectra of the two enantiomers of this compound will be mirror images of each other. By comparing the experimentally obtained CD spectrum with that of a known standard or with theoretical predictions, the absolute configuration of a given sample can be assigned. For instance, a study has reported the determination of the absolute configuration of (S)-3-hydroxy-2-pyrrolidinone through chemical correlation with (S)-malic acid, a compound of known stereochemistry, a finding that can be confirmed with CD spectroscopy sigmaaldrich.com.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample sigmaaldrich.comchromatographyonline.comnih.govdocbrown.info. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of (R)- and (S)-3-Hydroxy-2-pyrrolidinone, a suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), would be selected. The mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.

Interactive Data Table: Representative Chiral HPLC Method Parameters for Pyrrolidinone Derivatives

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) group of the lactam (cyclic amide) will show a strong, sharp absorption band around 1680-1700 cm⁻¹. The N-H stretching vibration of the amide is typically observed in the 3100-3500 cm⁻¹ region, and C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H | Stretching | 3100 - 3500 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretching | 1680 - 1700 | Strong |

| C-N | Stretching | 1180 - 1360 | Medium |

| C-O | Stretching | 1050 - 1150 | Medium |

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents based on the 3-Hydroxy-2-pyrrolidinone Scaffold

The versatility of the this compound ring system makes it an attractive starting point for the development of new drugs targeting a wide array of diseases. nih.govnih.gov The five-membered ring is a key structural feature in many pharmacologically important agents. nih.gov Its non-planarity and potential for stereochemical diversity allow for precise three-dimensional arrangements of functional groups, which is crucial for selective interaction with biological targets. nih.gov